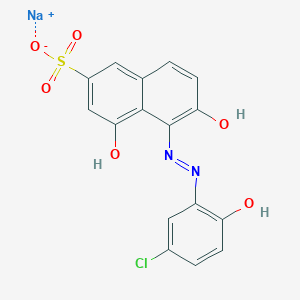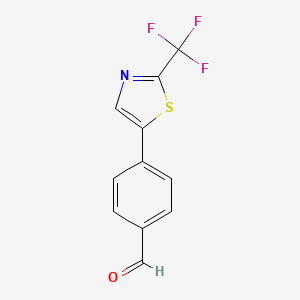
Mordant Black 56
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mordant Black 56 is a synthetic dye belonging to the class of azo dyes. It is primarily used in the textile industry for dyeing fabrics. The compound is known for its ability to form strong complexes with metal ions, which enhances its binding to fibers and improves the fastness properties of the dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mordant Black 56 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is isolated, purified, and dried before being used in dyeing processes.
Análisis De Reacciones Químicas
Types of Reactions: Mordant Black 56 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents.
Major Products:
Oxidation Products: Various oxidation products depending on the conditions and reagents used.
Reduction Products: Aromatic amines.
Substitution Products: Derivatives of the original dye with different functional groups.
Aplicaciones Científicas De Investigación
Mordant Black 56 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mecanismo De Acción
The mechanism of action of Mordant Black 56 involves its ability to form strong complexes with metal ions. The dye binds to fibers through coordination bonds with metal ions, which enhances its fastness properties. The molecular targets include metal ions present in the fibers, and the pathways involve the formation of stable metal-dye complexes.
Comparación Con Compuestos Similares
- Mordant Black 17
- Mordant Black 11
- Mordant Black 9
Comparison: Mordant Black 56 is unique due to its specific molecular structure, which allows it to form stronger and more stable complexes with metal ions compared to other similar compounds. This results in better fastness properties and makes it more suitable for certain applications in the textile industry.
Propiedades
Fórmula molecular |
C16H10ClN2NaO6S |
|---|---|
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
sodium;5-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11ClN2O6S.Na/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,20-22H,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
CMSBLBDJAOLNIT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)Cl)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)
![2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride](/img/structure/B12277504.png)
![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)

![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)

![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)
